N-tert-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Description
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Properties
IUPAC Name |
N-tert-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-18(2,3)19-15(21)9-10-20-16(22)14(25-17(20)24)11-12-7-5-6-8-13(12)23-4/h5-8,11H,9-10H2,1-4H3,(H,19,21)/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVJEIOEFKQVHG-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCN1C(=O)C(=CC2=CC=CC=C2OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-tert-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure suggests a multifaceted mechanism of action, which can be explored through various studies and findings.
Chemical Structure and Properties
The compound features a thiazolidinone core, characterized by the presence of a sulfur atom and a ketone group. Its molecular formula is , with a molecular weight of approximately 366.39 g/mol. The structural complexity allows for interactions with various biological targets, which may contribute to its pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a related series of compounds showed potent activity against multiple bacterial and fungal strains, with minimum inhibitory concentration (MIC) values ranging from 10.7 to 21.4 μmol/mL . The specific activity of this compound has not been individually reported but can be inferred from the general trends observed in similar compounds.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various thiazolidinone derivatives against human cancer cell lines. For example, compounds derived from similar thiazolidinone frameworks were tested against MCF-7 (breast cancer), HePG2 (liver cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) cell lines. One notable study found that certain derivatives exhibited strong cytotoxic effects, particularly against HePG2 and PC-3 cells . The cytotoxic potential of N-tert-butyl derivatives could be hypothesized based on these findings.
The biological activity of thiazolidinones is often attributed to their ability to inhibit key enzymes involved in cellular processes. For instance, some studies have focused on their role as inhibitors of protein kinases like DYRK1A, which is implicated in various signaling pathways related to cancer progression . The structural features of this compound suggest it may similarly interact with such targets.
Data Table: Comparison of Biological Activities
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